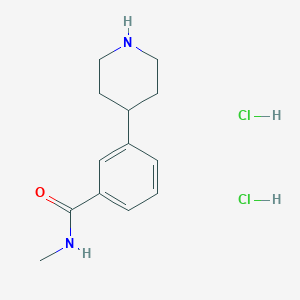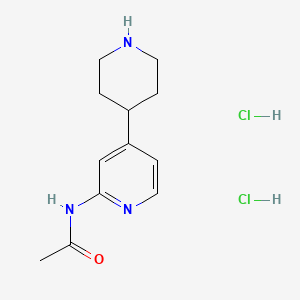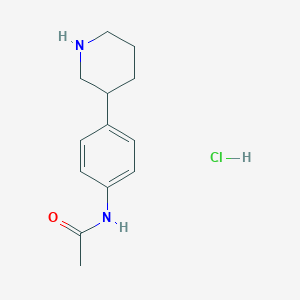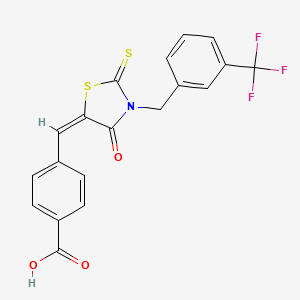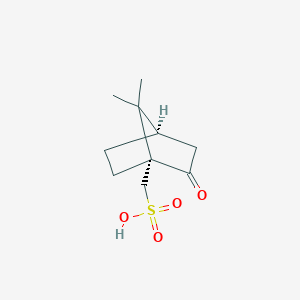
(1R,4R)-2-Oxobornane-10-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4R)-2-Oxobornane-10-sulfonic acid is a chiral sulfonic acid derivative of camphor. This compound is known for its unique structural features, which include a bicyclic framework and a sulfonic acid functional group. It is widely used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Oxobornane-10-sulfonic acid typically involves the oxidation of camphor derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction is carried out under controlled temperature and pH to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.
化学反应分析
Types of Reactions
(1R,4R)-2-Oxobornane-10-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be further oxidized to form sulfonate esters.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, alcohols, and amines under basic or acidic conditions.
Major Products Formed
Sulfonate esters: Formed through oxidation reactions.
Secondary alcohols: Formed through reduction reactions.
Sulfonate derivatives: Formed through substitution reactions.
科学研究应用
Chemistry
(1R,4R)-2-Oxobornane-10-sulfonic acid is used as a chiral auxiliary in asymmetric synthesis. Its unique structure allows for the selective formation of chiral products, which are important in the synthesis of pharmaceuticals and fine chemicals.
Biology
In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonic acid groups into proteins and peptides, which can alter their properties and functions.
Medicine
The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its chiral nature makes it a valuable tool in the development of stereoselective drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in various chemical processes, including polymerization and oxidation reactions.
作用机制
The mechanism of action of (1R,4R)-2-Oxobornane-10-sulfonic acid involves its ability to act as a strong acid and a chiral catalyst. The sulfonic acid group can donate protons, facilitating various acid-catalyzed reactions. The chiral nature of the compound allows it to induce stereoselectivity in chemical reactions, leading to the formation of chiral products.
相似化合物的比较
Similar Compounds
Camphor-10-sulfonic acid: Similar structure but lacks the chiral center.
Bornane-2,10-dione: Similar bicyclic framework but lacks the sulfonic acid group.
2-Oxocamphor: Similar ketone group but lacks the sulfonic acid group.
Uniqueness
(1R,4R)-2-Oxobornane-10-sulfonic acid is unique due to its combination of a chiral center and a sulfonic acid group. This combination allows it to act as both a strong acid and a chiral catalyst, making it valuable in asymmetric synthesis and other applications where stereoselectivity is important.
属性
IUPAC Name |
[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-XCBNKYQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
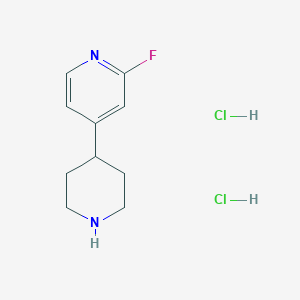
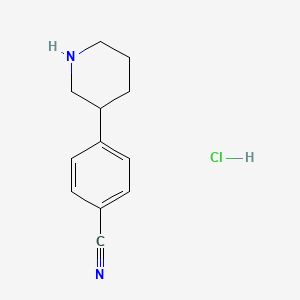
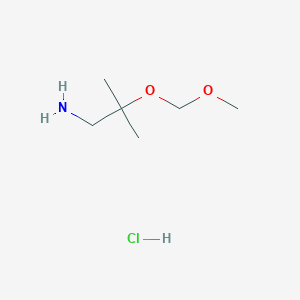
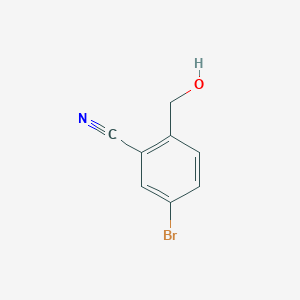
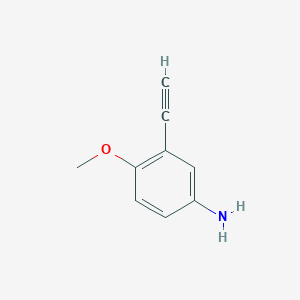
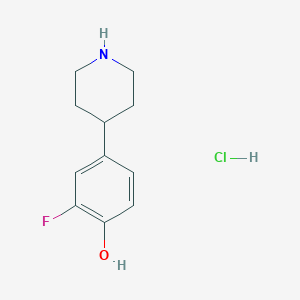
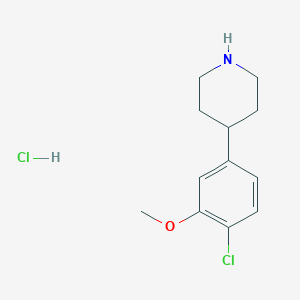
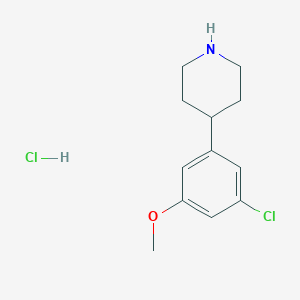
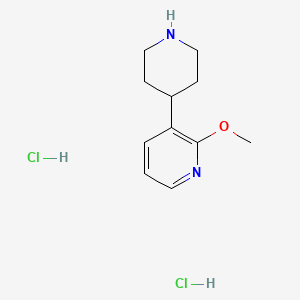
![2-amino-7-(2,2,2-trifluoroethyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B8072455.png)
